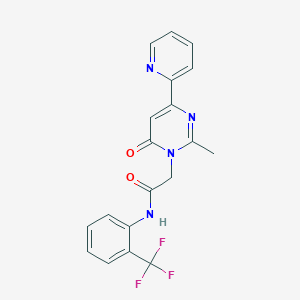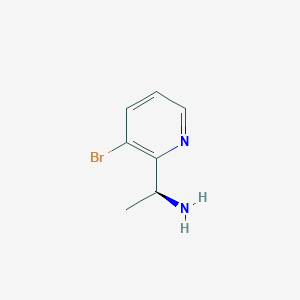![molecular formula C12H12F3NO2 B2402286 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one CAS No. 303986-00-7](/img/structure/B2402286.png)
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22.
Mechanism of Action
Target of Action
It’s known that this compound is a hypervalent iodine compound acting as an electrophilic cf3-transfer reagent .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the transfer of a trifluoromethyl group (CF3) from the compound to its target . The presence of trifluoroacetic acid is crucial for this catalytic reaction .
Biochemical Pathways
The trifluoromethylation process can influence various biochemical reactions, particularly those involving aryl- and alkylphospines, phenols, peptides containing cysteine residues, arenes, and n-heterocycles .
Result of Action
The trifluoromethylation process can lead to the formation of new compounds with potential biological activity .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Preparation Methods
The synthesis of 3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one often involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by the addition of aldehydes in methanol at room temperature. Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole. The mixture of triethylamine (dropwise) and chloroacetylchloride is then vigorously stirred to prepare 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives.
Chemical Reactions Analysis
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include electrophilic trifluoromethylating reagents, iridium-catalyzed arene borylation, and copper-catalyzed trifluoromethylation . Major products formed from these reactions include trifluoromethylated derivatives and other substituted compounds .
Scientific Research Applications
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one has several scientific research applications:
Antibacterial and Antifungal Activities: This compound has been used in the design and synthesis of novel fluorinated compounds comprising chalcones bearing trifluoromethyl and trifluoromethoxy substituents.
Pharmaceutical Research: It is used in pharmaceutical research, particularly in the development of new drugs.
Agro-Chemical Applications: Some derivatives of this compound have shown potential as agro-chemicals, functioning as root growth stimulants.
Comparison with Similar Compounds
3,3-Dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one can be compared with other similar compounds, such as:
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: This compound is also used as an electrophilic trifluoromethylating reagent and has similar applications in pharmaceutical and chemical research.
(E)-3-(4-(trifluoromethoxy)phenyl)propenoic acid: Another compound with trifluoromethoxy substituents, used in various chemical reactions and research applications.
The uniqueness of this compound lies in its specific structure and the presence of both dimethyl and trifluoromethoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-1-[4-(trifluoromethoxy)phenyl]azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-11(2)7-16(10(11)17)8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPURYJMVHLHKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2402204.png)
![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B2402205.png)
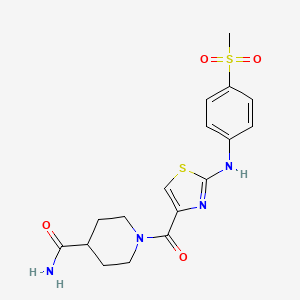
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2402210.png)
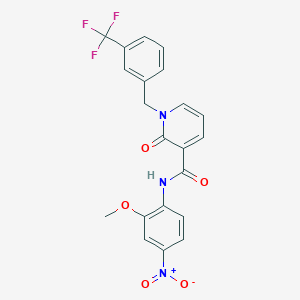
![2-[(2-Chloro-5-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2402213.png)
![methyl 2-amino-6,11-diethyl-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]p yridine-4,3'-indoline]-3-carboxylate](/img/structure/B2402214.png)
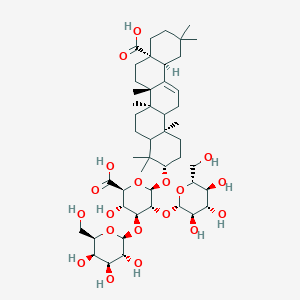
![11,13-Dimethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2402218.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2402219.png)
![8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B2402222.png)
